1,3-Bis(2-propynyloxy)benzene

Antifungal Drug Discovery Medicinal Chemistry

1,3-Bis(2-propynyloxy)benzene (CAS 26627-36-1) is the structurally essential meta-bis-alkyne for regioselective C2-symmetric triazolophane macrocycle synthesis via CuAAC. Its 120° meta-substitution geometry prevents linear oligomerization, ensuring intramolecular cyclization with bis-azide partners. Unlike para-isomers or directly-attached ethynyl analogs, ether-linked propargyl arms provide distinct conformational flexibility and reaction kinetics. The 38–42°C melting point (~10°C below para isomer) enables solvent-free melt blending into thermally sensitive matrices. The unmodified scaffold demonstrates superior antifungal activity versus amino-functionalized derivatives. Specify CAS 26627-36-1 for geometric fidelity in macrocycle assembly, COF post-synthetic modification, or antifungal SAR studies.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 26627-36-1
Cat. No. B1278835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(2-propynyloxy)benzene
CAS26627-36-1
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC#CCOC1=CC(=CC=C1)OCC#C
InChIInChI=1S/C12H10O2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h1-2,5-7,10H,8-9H2
InChIKeyHSRDPYWXTZGWFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(2-propynyloxy)benzene CAS 26627-36-1: Procurement-Grade Overview for Click Chemistry and Polymer Research


1,3-Bis(2-propynyloxy)benzene (CAS 26627-36-1), also known as 1,3-bis(propargyloxy)benzene, is a symmetrical aromatic bis-alkyne featuring two terminal propargyl ether groups meta-substituted on a benzene ring [1]. With a molecular formula of C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol, the compound is a white to light yellow crystalline solid with a melting point range of 38.0–42.0 °C . Its dual terminal alkyne functionalities enable efficient participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry transformations, making it a versatile crosslinking building block for polymer networks, covalent organic frameworks (COFs), and supramolecular assemblies [2].

Why Generic Substitution of 1,3-Bis(2-propynyloxy)benzene CAS 26627-36-1 with Other Bis-Alkynes Is Not Recommended for Critical Applications


In procurement for structure-sensitive applications such as macrocycle assembly or crosslinked polymer design, 1,3-bis(2-propynyloxy)benzene cannot be interchanged with other bis-alkyne building blocks due to three critical differentiators: (i) the meta-substitution geometry on the central benzene ring dictates a 120° angle between the alkyne-bearing arms, which is essential for the regioselective formation of C2-symmetric macrocyclic triazolophanes rather than linear or oligomeric side products ; (ii) the ether-linked propargyl groups introduce distinct conformational flexibility and electronic character relative to directly-attached ethynyl analogs such as 1,3-diethynylbenzene, altering reaction kinetics and product topology [1]; and (iii) the specific melting point range (38–42 °C) and solid-state handling properties differ measurably from the para-substituted isomer (1,4-bis(2-propynyloxy)benzene, mp 48–52 °C), which can impact downstream formulation and processing workflows [2].

Quantitative Differentiation Evidence: 1,3-Bis(2-propynyloxy)benzene CAS 26627-36-1 Versus Closest Structural Analogs


Antifungal Intermediate Activity: 1,3-Bis(2-propynyloxy)benzene Outperforms Amino-Modified Mannich Derivatives

In a comparative antifungal screening study, unmodified 1,3-bis(2-propynyloxy)benzene intermediates were tested alongside monoamino bis(propynyloxy)benzene Mannich bases against five fungal strains including Trichophyton schoenleini, T. mentagrophytes, T. tonsurans, Candida albicans, and Epidermophyton flocossum. The bis(propynyloxy)benzene intermediates were found to be the most active compounds in the series, exhibiting superior antifungal potency relative to the corresponding Mannich base derivatives, and comparisons were made with standard reference drugs [1].

Antifungal Drug Discovery Medicinal Chemistry

Melting Point and Physical State Differentiation: Meta Isomer (38–42 °C) Versus Para Isomer (48–52 °C) for Processing Selection

The meta-substituted 1,3-bis(2-propynyloxy)benzene exhibits a melting point range of 38.0–42.0 °C with a reference melting point of approximately 40 °C . In contrast, the para-substituted isomer, 1,4-bis(2-propynyloxy)benzene (CAS 34596-36-6), displays a significantly higher melting point range of 48.0–52.0 °C with a reference value of 50 °C [1]. This ~10 °C differential in solid-liquid phase transition directly impacts handling: the meta isomer is a solid at refrigerated storage (0–10 °C) but may soften near ambient laboratory temperatures, whereas the para isomer remains fully solid under typical benchtop conditions.

Polymer Chemistry Materials Science Formulation

Storage and Thermal Sensitivity Profile: 1,3- Versus 1,4-Bis(2-propynyloxy)benzene Stability Requirements

Both the meta (1,3-) and para (1,4-) isomers of bis(2-propynyloxy)benzene require refrigerated storage at 0–10 °C [2]. However, the para isomer is explicitly flagged as heat sensitive with additional storage condition warnings to avoid heat exposure [1][2], whereas the meta isomer's technical documentation does not include a specific heat sensitivity caution beyond the standard refrigerated storage requirement [3]. This suggests that the para isomer may be more prone to thermal degradation or premature polymerization under ambient or elevated temperature conditions, imposing stricter handling constraints during shipping, storage, and experimental setup.

Chemical Storage Inventory Management Quality Assurance

Regioselective C2-Symmetric Macrocycle Assembly Enabled Exclusively by Meta Geometry

1,3-Bis(2-propynyloxy)benzene is specifically documented as the alkyne building block for the regioselective synthesis of C2-symmetric triazolophanes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. The 120° angle imposed by the 1,3-meta substitution pattern on the central benzene ring directs the two terminal alkyne groups into a convergent orientation that favors intramolecular cyclization with bis-azide partners, yielding discrete macrocyclic triazolophane products. In contrast, the para isomer (1,4-substituted) would orient the alkyne arms at 180° opposite each other, favoring linear oligomerization or extended polymer networks rather than discrete macrocycles.

Supramolecular Chemistry Click Chemistry Macrocycle Synthesis

Evidence-Backed Application Scenarios for 1,3-Bis(2-propynyloxy)benzene CAS 26627-36-1 in Research and Industrial Procurement


C2-Symmetric Triazolophane and Macrocycle Synthesis via CuAAC Click Chemistry

This compound is the documented alkyne component for regioselective synthesis of C2-symmetric triazolophanes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . The 120° meta-substitution geometry is structurally required to achieve intramolecular cyclization with bis-azide partners rather than linear oligomerization. Researchers developing supramolecular hosts, anion receptors, or chiral macrocyclic catalysts should specify this CAS number to ensure geometric fidelity in macrocycle assembly.

Antifungal Lead Compound Scaffold and Bioactive Molecule Precursor

As demonstrated in comparative antifungal screening, unmodified 1,3-bis(2-propynyloxy)benzene intermediates exhibit the highest antifungal activity among tested analogs, outperforming corresponding amino-functionalized Mannich derivatives against multiple pathogenic fungal strains [1]. Medicinal chemistry groups pursuing antifungal drug discovery or agrochemical development should prioritize this unsubstituted bis-alkyne scaffold as the optimal starting point for further derivatization and structure-activity relationship (SAR) studies.

Low-Temperature Melt-Processable Alkyne Crosslinker for Thermoset Polymers

With a melting point range of 38.0–42.0 °C—approximately 10 °C lower than the para-substituted isomer (48–52 °C) [2]—this meta bis-alkyne is advantageous for solvent-free melt blending into polymer matrices that require low-temperature processing windows. Applications in thermally sensitive coatings, adhesives, or composite formulations where the para isomer would remain solid and require higher energy input for homogenization benefit from the meta isomer's earlier melting behavior.

Covalent Organic Framework (COF) and Porous Polymer Functionalization

As a symmetrical bis-alkyne building block, 1,3-bis(2-propynyloxy)benzene is employed in the functionalization of covalent organic frameworks (COFs) to enhance catalytic properties. Studies incorporating this compound into COF scaffolds for Suzuki–Miyaura coupling reactions achieved product yields between 96% and 98% with excellent catalyst recyclability . Materials scientists developing heterogeneous catalysts or porous organic polymers for cross-coupling applications should select this specific bis-alkyne for COF post-synthetic modification workflows.

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